

Spectroscopic Profile of 2-Ethoxyoctane: A Technical Guide

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Compound of Interest

Compound Name: 2-Ethoxyoctane

Cat. No.: B14520746

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Ethoxyoctane** (CAS No. 63028-01-3). It is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This document includes detailed experimental protocols for the acquisition of such data.

Chemical Structure and Properties:

- IUPAC Name: **2-ethoxyoctane**[\[1\]](#)[\[2\]](#)
- Molecular Formula: $C_{10}H_{22}O$ [\[1\]](#)[\[3\]](#)
- Molecular Weight: 158.28 g/mol [\[1\]](#)[\[2\]](#)
- Structure:

Spectroscopic Data Summary

The following sections present the predicted spectroscopic data for **2-Ethoxyoctane**, summarized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **2-Ethoxyoctane**. Spectra are typically recorded in deuterated chloroform ($CDCl_3$). The protons

on carbons adjacent to the ether oxygen are shifted downfield.[4][5][6] Similarly, the carbon atoms bonded to the oxygen atom in an ether experience a downfield shift in the ^{13}C NMR spectrum, typically in the 50-80 ppm range.[4][7]

Table 1: Predicted ^1H NMR Spectroscopic Data for **2-Ethoxyoctane** (in CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~3.4 - 3.5	Multiplet	1H	-O-CH(CH ₃)-
~3.3 - 3.4	Quartet	2H	-O-CH ₂ -CH ₃
~1.4 - 1.6	Multiplet	2H	-CH ₂ -CH(O)-
~1.2 - 1.4	Multiplet	8H	-(CH ₂) ₄ -CH ₃
~1.1	Triplet	3H	-O-CH ₂ -CH ₃
~1.0	Doublet	3H	-O-CH(CH ₃)-
~0.9	Triplet	3H	-(CH ₂) ₅ -CH ₃

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **2-Ethoxyoctane** (in CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~75 - 80	-O-CH(CH ₃)-
~65 - 70	-O-CH ₂ -CH ₃
~35 - 40	-CH ₂ -CH(O)-
~30 - 35	-(CH ₂) ₅ -CH ₃
~25 - 30	-(CH ₂) ₅ -CH ₃
~20 - 25	-(CH ₂) ₅ -CH ₃
~20 - 25	-O-CH(CH ₃)-
~15 - 20	-O-CH ₂ -CH ₃
~10 - 15	-(CH ₂) ₅ -CH ₃

Infrared (IR) Spectroscopy

The IR spectrum of an ether is characterized by a strong C-O stretching absorption.[4] For aliphatic ethers like **2-Ethoxyoctane**, this band is typically found in the 1060-1150 cm⁻¹ region.[8] The spectrum will also show characteristic C-H stretching and bending frequencies.

Table 3: Predicted IR Spectroscopic Data for **2-Ethoxyoctane**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2850 - 3000	Strong	C-H (alkane) stretching
1450 - 1470	Medium	C-H (alkane) bending
1370 - 1380	Medium	C-H (alkane) bending
1060 - 1150	Strong	C-O (ether) stretching

Mass Spectrometry (MS)

The mass spectrum of **2-Ethoxyoctane** is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will be characteristic of an

aliphatic ether, with common fragmentation pathways involving cleavage of the C-O and C-C bonds adjacent to the oxygen atom.

Table 4: Predicted Mass Spectrometry Data for **2-Ethoxyoctane**

m/z	Predicted Assignment
158	$[\text{C}_{10}\text{H}_{22}\text{O}]^+$ (Molecular Ion)
129	$[\text{M} - \text{C}_2\text{H}_5]^+$
115	$[\text{M} - \text{C}_3\text{H}_7]^+$
87	$[\text{CH}_3\text{-CH}(\text{O-CH}_2\text{-CH}_3)]^+$
73	$[\text{CH}(\text{CH}_3)\text{-O-CH}_2\text{-CH}_3]^+$
59	$[\text{CH}_3\text{-CH-O-CH}_2]^+$
45	$[\text{CH}_3\text{-CH}_2\text{-O}]^+$
29	$[\text{CH}_3\text{-CH}_2]^+$

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy (^1H and ^{13}C)

- Sample Preparation: Dissolve approximately 10-20 mg of **2-Ethoxyoctane** in about 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Tune and shim the spectrometer for the sample.
 - Acquire the spectrum with a standard pulse sequence.

- Typical parameters include a spectral width of 0-12 ppm, a relaxation delay of 1 second, and an acquisition time of 2-4 seconds.
- ¹³C NMR Acquisition:
 - Switch the probe to the carbon frequency.
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A wider spectral width (e.g., 0-220 ppm) and a longer acquisition time with a greater number of scans are typically required compared to ¹H NMR.
- Data Processing:
 - Apply a Fourier transform to the raw data (FID).
 - Perform phase and baseline corrections.
 - Calibrate the chemical shift scale using the TMS signal (0.00 ppm).
 - Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation: As **2-Ethoxyoctane** is a liquid, the spectrum can be acquired directly as a "neat" thin film between two salt plates (e.g., NaCl or KBr).[\[9\]](#)[\[10\]](#)
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Collect a background spectrum of the clean, empty salt plates.
 - Place a drop of the liquid sample on one salt plate and cover it with the second plate to create a thin film.[\[9\]](#)[\[10\]](#)
 - Place the "sandwich" in the sample holder of the spectrometer.
 - Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

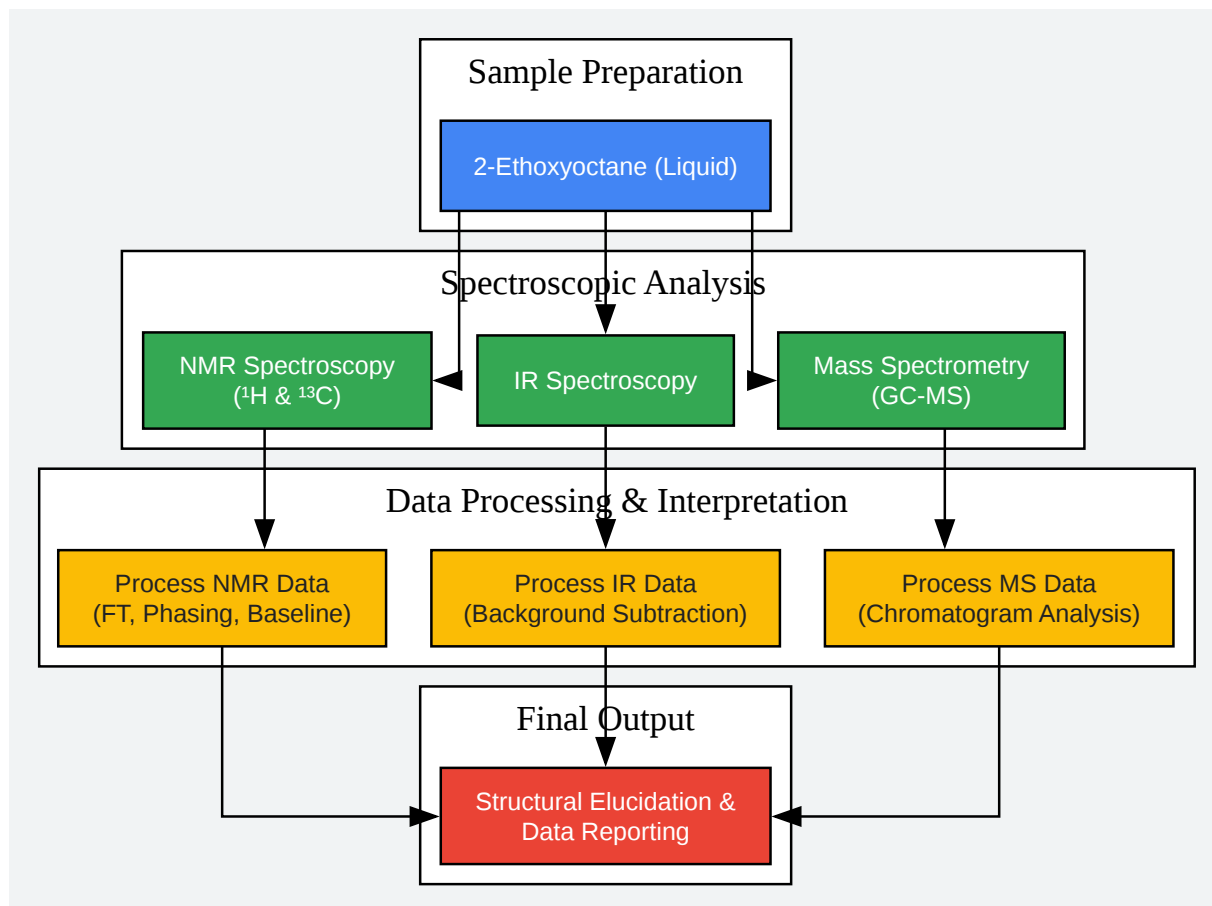
- **Data Processing:** The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (GC-MS)

- **Sample Preparation:** Prepare a dilute solution of **2-Ethoxyoctane** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
- **Instrumentation:** Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
- **GC Conditions:**
 - **Injector:** Split/splitless injector at 250°C.
 - **Column:** A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
 - **Carrier Gas:** Helium at a constant flow rate (e.g., 1 mL/min).
 - **Oven Program:** Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250°C) at a rate of 10-20°C/min.
- **MS Conditions:**
 - **Ion Source:** Electron Ionization (EI) at 70 eV.
 - **Mass Range:** Scan from m/z 20 to 200.
 - **Source Temperature:** 230°C.
- **Data Analysis:** Identify the peak corresponding to **2-Ethoxyoctane** in the total ion chromatogram. Analyze the mass spectrum of this peak for the molecular ion and characteristic fragment ions. Compare the obtained spectrum with a reference library if available.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like **2-Ethoxyoctane**.



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Caption: Workflow for Spectroscopic Analysis of **2-Ethoxyoctane**.

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